3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Overview
Description
3-(1-benzylpiperidin-4-yloxy)benzamide: is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is characterized by the presence of a benzamide group attached to a benzylpiperidine moiety through an ether linkage. This compound has been studied for its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-benzylpiperidin-4-yloxy)benzamide typically involves the following steps:
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Formation of the Benzylpiperidine Intermediate:
Starting Materials: Benzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form benzylpiperidine.
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Formation of the Benzamide Intermediate:
Starting Materials: 3-hydroxybenzamide and benzylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide intermediate.
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Formation of 3-(1-benzylpiperidin-4-yloxy)benzamide:
Starting Materials: Benzamide intermediate and benzylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods:
Industrial production of 3-(1-benzylpiperidin-4-yloxy)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: Oxidized derivatives of the benzylpiperidine moiety.
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Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: Reduced derivatives of the benzylpiperidine moiety.
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Substitution:
Reagents and Conditions: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products: Substituted derivatives of the benzylpiperidine moiety.
Scientific Research Applications
Chemistry:
Ligand Design: 3-(1-benzylpiperidin-4-yloxy)benzamide is used as a ligand in the design of novel compounds for binding studies and drug discovery.
Biology:
Receptor Studies: The compound is used in studies involving receptor binding and activity, particularly in the context of opioid receptors.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, including as an antagonist for specific receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-4-yloxy)benzamide involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an antagonist, inhibiting the activity of these receptors by blocking the binding of agonists . This interaction can modulate various physiological processes and has potential therapeutic implications.
Comparison with Similar Compounds
- 3-(1-(phenylmethyl)piperidin-4-yloxy)benzamide
- 3-((1-(phenylmethyl)-4-piperidinyl)oxy)benzamide
Comparison:
- Structural Differences: The similar compounds listed above have slight variations in their substituents, which can affect their binding affinity and biological activity.
- Uniqueness: 3-(1-benzylpiperidin-4-yloxy)benzamide is unique in its specific ether linkage and benzylpiperidine moiety, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c20-19(22)16-7-4-8-18(13-16)23-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSIUINGWBNUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680658 | |
Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254475-25-6 | |
Record name | 3-(1-Benzylpiperidin-4-yl)oxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254475256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ284SXA44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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